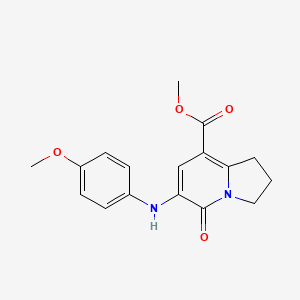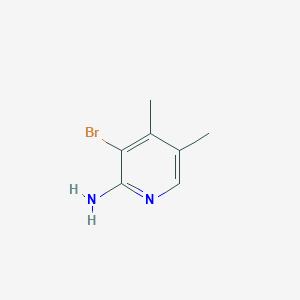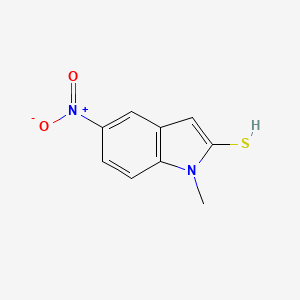![molecular formula C5H4N2OS B13115279 [1,3]Oxathiolo[5,4-d]pyrimidine CAS No. 28648-33-1](/img/structure/B13115279.png)
[1,3]Oxathiolo[5,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Oxathiolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system containing both oxygen and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxathiolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
[1,3]Oxathiolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
[1,3]Oxathiolo[5,4-d]pyrimidine has several applications in scientific research:
作用機序
The mechanism of action of [1,3]Oxathiolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have suggested that this compound can interact with targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis .
類似化合物との比較
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Similar in structure but contains an oxygen atom instead of sulfur.
Thiazolo[5,4-d]pyrimidine: Contains a sulfur atom in a different position within the ring system.
Uniqueness
[1,3]Oxathiolo[5,4-d]pyrimidine is unique due to the presence of both oxygen and sulfur atoms in its fused ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
28648-33-1 |
|---|---|
分子式 |
C5H4N2OS |
分子量 |
140.17 g/mol |
IUPAC名 |
[1,3]oxathiolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)8-3-9-4/h1-2H,3H2 |
InChIキー |
VSYOBOVTVAXTCL-UHFFFAOYSA-N |
正規SMILES |
C1OC2=NC=NC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)
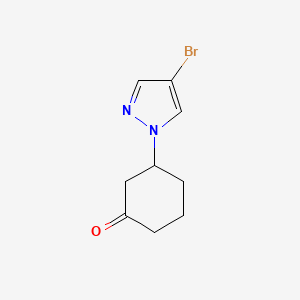

![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
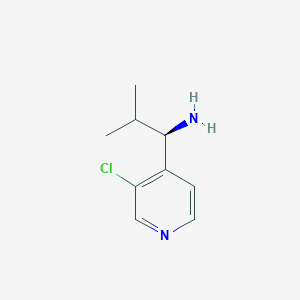
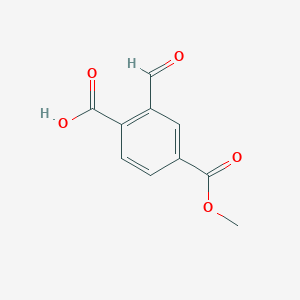
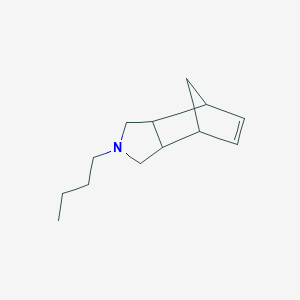
![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
